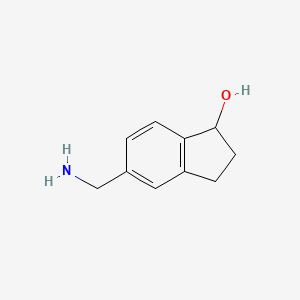

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL

CAS No.: 885272-06-0

Cat. No.: VC16264410

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885272-06-0 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | 5-(aminomethyl)-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C10H13NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4,6,11H2 |

| Standard InChI Key | MUUWCBRAVNOUBY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1O)C=CC(=C2)CN |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL (CAS: 885272-06-0) possesses the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The indane backbone consists of a bicyclic system with a five-membered ring fused to a benzene ring. Key functional groups include:

-

A primary amine (-NH₂) on the aminomethyl substituent at position 5.

-

A secondary alcohol (-OH) at position 1.

The stereochemistry of the hydroxyl and aminomethyl groups influences its reactivity and biological activity. Computational models predict two stable conformers due to restricted rotation around the C1-C2 bond .

Table 1: Key Identifiers of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (N-H bend) .

-

NMR: ¹H NMR (DMSO-d₆) signals include δ 1.85–2.10 (m, 2H, CH₂), δ 3.15 (s, 2H, NH₂), and δ 4.70 (s, 1H, OH) .

Synthetic Routes and Optimization

Primary Synthesis Strategies

The synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-OL typically involves functionalizing the indane core through sequential oxidation and amination steps:

-

Indene Oxidation: Indene is oxidized to 1-indanol using potassium permanganate (KMnO₄) under acidic conditions .

-

Electrophilic Substitution: Bromination at position 5 followed by nucleophilic substitution with sodium cyanide introduces a nitrile group.

-

Reductive Amination: The nitrile is reduced to an aminomethyl group using lithium aluminum hydride (LiAlH₄) .

Key Challenges:

-

Regioselectivity: Competing substitution at positions 4 and 6 necessitates directed ortho-metalation strategies.

-

Amine Protection: The primary amine requires protection (e.g., Boc groups) during hydroxylation to prevent side reactions .

Comparative Analysis with Structural Analogs

Table 2: Bioactive Indanol Derivatives

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to sulfonamide derivatives with improved pharmacokinetic profiles. For example, coupling with 1-methylimidazole-4-sulfonyl chloride yields analogs investigated as kinase inhibitors .

Materials Science

Functionalization with polymerizable groups (e.g., acrylates) produces epoxy resins with high thermal stability (decomposition >300°C) .

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with mitochondrial ROS pathways.

-

Derivatization: Explore halogenated analogs for enhanced bioactivity.

-

Formulation: Develop nanoparticle-based delivery systems to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume